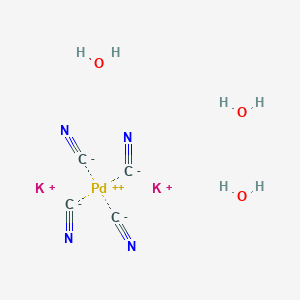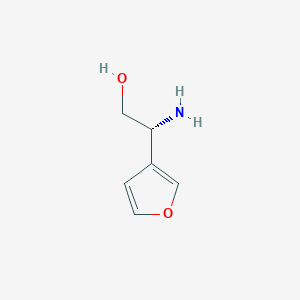![molecular formula C8H8N2O B15201170 5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)
5-Methoxyimidazo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This class of compounds is characterized by the fusion of an imidazole ring with a pyridine ring, resulting in a unique chemical structure with diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the cyclization of 2-picolylamines with nitroalkanes electrophilically activated in the presence of phosphorous acid in a polyphosphoric acid medium . This method is efficient and yields the desired imidazo[1,5-a]pyridine core.
Another approach involves the use of 2,6-dichloropyridine as the starting material, followed by a series of steps including methoxylation, nitration, amination, reduction, and cyclization . This multi-step process results in the formation of this compound with a good overall yield.
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that can be optimized for large-scale manufacturing. The use of readily available starting materials and efficient reaction conditions is crucial for industrial applications. The cyclocondensation of 2-picolylamines with nitroalkanes in the presence of polyphosphoric acid is one such method that can be adapted for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxyimidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,5-a]pyridine N-oxides, while reduction can yield various reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
5-Methoxyimidazo[1,5-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent, cytotoxic immunosuppressant, and DNA synthesis inhibitor.
Materials Science: It is used in the development of photoluminescent sensors and optoelectronic devices due to its unique optical properties.
Industry: It is employed in the synthesis of various agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to the disruption of DNA synthesis and cell division . Additionally, the compound may interact with other cellular targets, contributing to its cytotoxic and immunosuppressive effects.
Vergleich Mit ähnlichen Verbindungen
5-Methoxyimidazo[1,5-a]pyridine can be compared with other similar compounds within the imidazopyridine family, such as:
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar biological activities but different structural features.
Imidazo[4,5-b]pyridine: Known for its applications in medicinal chemistry and materials science.
Imidazo[2,1-a]isoquinoline: Exhibits unique optical properties and is used in various technological applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H8N2O |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
5-methoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-3-7-5-9-6-10(7)8/h2-6H,1H3 |
InChI-Schlüssel |
NBZLZPHCKLCDQA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=CN=CN21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)





![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)

![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)



![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
